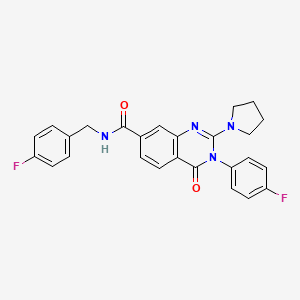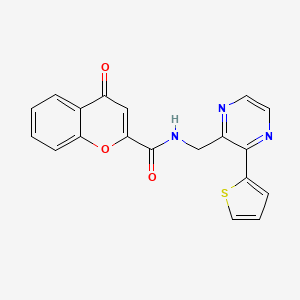
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide, also known as OTPC, is a novel compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has also been shown to activate the p53 pathway, a tumor suppressor pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has been found to exhibit antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has also been investigated for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide is its broad-spectrum anticancer activity, making it a potential candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which may limit its clinical application. Additionally, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has not been extensively tested in vivo, and its toxicity profile is not well established.
Direcciones Futuras
Future research on 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide should focus on elucidating its mechanism of action and optimizing its pharmacological properties. This may involve testing its efficacy in animal models and investigating its toxicity profile. Additionally, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide may be further modified to improve its selectivity and potency against cancer cells. Its potential as an anti-inflammatory and anti-microbial agent should also be explored further. Overall, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has shown promise as a novel compound with potential applications in cancer research and beyond.
Métodos De Síntesis
The synthesis of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide involves the condensation of 3-(thiophen-2-yl)pyrazine-2-carbaldehyde with 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with methylamine to yield 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide. This method has been optimized to yield high purity and yield of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide.
Aplicaciones Científicas De Investigación
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis and inhibit cell proliferation in these cancer cells. 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
4-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-14-10-16(25-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)17-6-3-9-26-17/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMWTHCJYMNDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

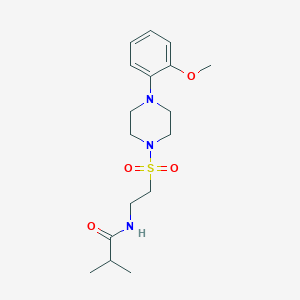
![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)
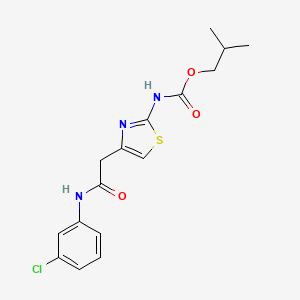
![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)
![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)
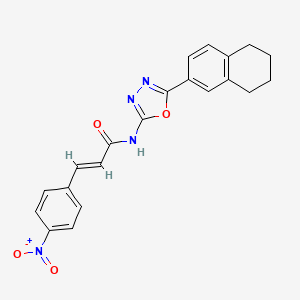

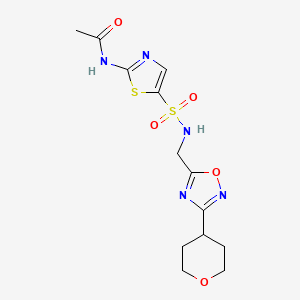
![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)
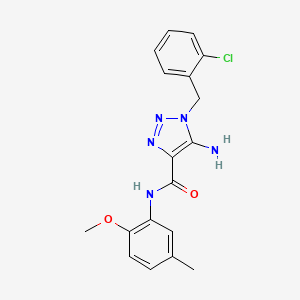
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)

